molecular formula C17H15NO2 B1363369 3-(2-phenyl-1H-indol-1-yl)propanoic acid CAS No. 65746-55-6

3-(2-phenyl-1H-indol-1-yl)propanoic acid

Cat. No.: B1363369
CAS No.: 65746-55-6
M. Wt: 265.31 g/mol
InChI Key: CPWLVJORIJEUHI-UHFFFAOYSA-N
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Description

3-(2-phenyl-1H-indol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C17H15NO2 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 35.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-(2-phenyl-1H-indol-1-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One notable interaction is with fatty acid-binding protein 4 (FABP4), where it acts as an inhibitor . This interaction is crucial as FABP4 is involved in lipid metabolism and inflammation. The compound’s binding to FABP4 inhibits its activity, potentially reducing inflammation and altering lipid metabolism.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic genes . Additionally, it affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their functions. For example, its interaction with FABP4 involves binding to the protein’s active site, leading to enzyme inhibition . This binding alters the protein’s conformation, preventing it from performing its usual functions. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation . This degradation can affect its efficacy and the observed cellular responses. Long-term studies have indicated that the compound can induce sustained changes in cellular function, including prolonged inhibition of FABP4 activity and persistent alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound’s metabolism leads to the formation of various metabolites, which can have distinct biological activities. These metabolic pathways influence the compound’s overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters, facilitating its distribution to various tissues . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications. These modifications direct the compound to its site of action, enhancing its efficacy.

Properties

IUPAC Name

3-(2-phenylindol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c19-17(20)10-11-18-15-9-5-4-8-14(15)12-16(18)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWLVJORIJEUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355506
Record name 3-(2-Phenyl-1H-indol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802126
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

65746-55-6
Record name 3-(2-Phenyl-1H-indol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Is there information available regarding the Structure-Activity Relationship (SAR) of 3-(2-phenyl-1H-indol-1-yl)propanoic acid and its analogs in the context of FABP4 binding?

A2: While the paper elucidates the binding mode of this compound to FABP4, it does not provide data on the SAR of this compound or its analogs []. Investigating the SAR would require synthesizing and testing various structural modifications of the compound and evaluating their impact on binding affinity and selectivity towards FABP4. This information could be valuable for optimizing the compound's properties for potential therapeutic applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.